(E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
Description
The compound (E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a thiazolidinone derivative characterized by a brominated aryl-furan moiety and a sulfur-rich backbone. Its structure features:
- A 4-bromophenyl group attached to a furan-2-yl ring, linked via a methylene bridge to a 4-oxo-2-thioxothiazolidin-3-yl core.
- A butanoic acid side chain with a methylthio (-SCH₃) substituent at the 4-position .
This configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogenated and sulfur-containing ligands.
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S3/c1-27-9-8-14(18(23)24)21-17(22)16(28-19(21)26)10-13-6-7-15(25-13)11-2-4-12(20)5-3-11/h2-7,10,14H,8-9H2,1H3,(H,23,24)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPQDMMMJIYKI-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a derivative of thiazolidinone and furan, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure is characterized by a thiazolidinone core attached to a furan moiety, which is known for contributing to the biological activity of similar compounds.
Overview
Numerous studies have highlighted the antibacterial properties of thiazolidinone derivatives. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.
Case Studies
- Antimicrobial Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity. The derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against multidrug-resistant Gram-positive bacteria, indicating strong antibacterial potential .
- Broad-Spectrum Activity : Another study reported that compounds similar to the target compound demonstrated effectiveness against eight bacterial species, including both Gram-positive and Gram-negative strains. The presence of the furan ring was crucial for enhancing the antibacterial efficacy .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial biofilm formation and interference with critical enzymatic pathways necessary for bacterial survival .
Data Table: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 4 | |
| Bacillus subtilis | 3 | |
| Pseudomonas aeruginosa | 5 |
Antifungal Activity
The antifungal potential of thiazolidinone derivatives has also been investigated, with some studies indicating effectiveness against common fungal pathogens.
- In Vitro Studies : Research has demonstrated that certain derivatives exhibit antifungal activity comparable to standard antifungal agents, suggesting potential therapeutic applications in treating fungal infections .
Overview
The anticancer activity of compounds containing thiazolidinone and furan rings has been a focal point in recent research.
- Cytotoxicity Testing : In vitro studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). For instance, one study reported IC50 values indicating significant cytotoxicity against these cell lines .
- Molecular Docking Studies : Computational studies have suggested that these compounds may interact effectively with key molecular targets involved in cancer progression, further supporting their potential as anticancer agents .
Data Table: Cytotoxicity Results
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Thiazolidinone derivatives, including this compound, have shown moderate to strong antiproliferative activity against various human cancer cell lines.
Key Findings:
- Cell Line Studies : The compound demonstrated cytotoxic effects on human leukemia cell lines, with specific derivatives showing enhanced activity through apoptosis induction mechanisms, as evidenced by flow cytometric analysis and DNA fragmentation assays .
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce programmed cell death in cancer cells, targeting specific pathways involved in cell proliferation and survival .
- Comparative Efficacy : In studies comparing various thiazolidinone derivatives, the compound showed promising IC50 values against multiple cancer types, indicating its potential as a lead compound for further development .
Case Study: Anticancer Efficacy
A study involving the synthesis and evaluation of thioxothiazolidinone derivatives demonstrated that modifications at the C5 position significantly influenced their anticancer activity. Compounds with bulky substituents showed enhanced inhibitory effects on cancer cell proliferation, suggesting a structure–activity relationship that warrants further investigation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.
Key Findings:
- Broad-Spectrum Activity : Studies have shown that thiazolidinone derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound outperformed traditional antibiotics like ampicillin and streptomycin by a significant margin .
- Minimum Inhibitory Concentration (MIC) : The antimicrobial efficacy was quantified with MIC values ranging from 0.004 to 0.06 mg/mL against various bacterial strains, indicating strong antibacterial potential .
- Fungal Activity : In addition to bacterial activity, the compound demonstrated antifungal properties, with effective inhibition against fungi such as Trichoderma viride and Aspergillus fumigatus .
Case Study: Antimicrobial Efficacy
In a comparative study involving multiple synthesized thiazolidinone derivatives, this compound exhibited superior antimicrobial activity against resistant bacterial strains, highlighting its potential for further development in clinical settings .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) reactions due to the electron-withdrawing nature of the bromine atom. This reactivity is exploited to introduce diverse substituents for structure-activity relationship (SAR) studies.
Key Reactions:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces the bromine atom with aryl groups. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C yields biaryl derivatives.
-
Buchwald-Hartwig Amination: Substitution with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in toluene at 110°C introduces amino groups.
Table 1: NAS Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | 4-Biphenyl derivative | 78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, morpholine, 110°C, 24h | 4-Morpholinophenyl derivative | 65 |
Oxidation of the Methylthio Group
The methylthio (-SMe) group in the butanoic acid side chain is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This modification alters electronic properties and hydrogen-bonding capacity.
Key Reactions:
-
Oxidation to Sulfoxide: Treatment with mCPBA (1.2 eq) in CH₂Cl₂ at 0°C for 2h produces the sulfoxide.
-
Oxidation to Sulfone: Prolonged reaction with excess H₂O₂ (30%) in acetic acid at 60°C yields the sulfone .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Melting Point (°C) | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Sulfoxide derivative | 152–154 | |
| H₂O₂/AcOH | 60°C, 6h | Sulfone derivative | 168–170 |
Thioxothiazolidinone Ring Modifications
The thioxothiazolidinone core participates in ring-opening and alkylation reactions, enabling scaffold diversification.
Key Reactions:
-
Ring-Opening with Amines: Reaction with primary amines (e.g., benzylamine) in ethanol under reflux (12h) cleaves the thiazolidinone ring, forming thiourea derivatives.
-
Alkylation at Sulfur: Treatment with methyl iodide in the presence of K₂CO₃ in acetone alkylates the thione sulfur, forming S-methylated products .
Mechanistic Insight:
Ring-opening proceeds via nucleophilic attack at the carbonyl carbon, followed by C–S bond cleavage. Alkylation involves deprotonation of the thione group by K₂CO₃, facilitating S–Me bond formation .
Electrophilic Substitution on the Furan Moiety
The furan ring undergoes electrophilic substitution at the α-position, though electron-withdrawing effects from the bromophenyl group moderate reactivity.
Key Reactions:
-
Nitration: Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the furan ring .
-
Halogenation: Bromination using Br₂ in CCl₄ yields 3,5-dibromo-furan derivatives.
Functionalization of the Butanoic Acid Group
The terminal carboxylic acid participates in esterification and amidation, enhancing solubility or enabling prodrug synthesis.
Key Reactions:
-
Esterification: Reaction with methanol/H₂SO₄ under reflux (6h) forms the methyl ester.
-
Amide Formation: Coupling with benzylamine via EDC/HOBt in DMF yields the corresponding amide .
Table 3: Carboxylic Acid Derivatives
| Reaction | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 6h | Methyl ester | 92 | |
| Amidation | EDC, HOBt, benzylamine, DMF, RT, 24h | Benzylamide derivative | 85 |
Photochemical Reactions
The α,β-unsaturated ketone system in the thiazolidinone ring undergoes [2+2] photocycloaddition with alkenes under UV light (λ = 300 nm), forming cyclobutane derivatives.
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit enhanced bioactivity:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key differences between the target compound and its closest analogs:
Key Observations:
In contrast, Analog 1 lacks halogenation but features a p-tolyl group, which may improve metabolic stability .
Analog 2 replaces the furan with a direct benzylidene linkage, reducing steric bulk but limiting electronic diversity .
Analog 1’s butanamide-p-tolyl side chain is non-ionizable, likely enhancing cell membrane permeability . Analog 2’s unmodified butanoic acid lacks the methylthio group, reducing lipophilicity .
Implications for Bioactivity and Pharmacokinetics
- Solubility : The carboxylic acid in the target compound and Analog 2 increases water solubility at physiological pH, whereas Analog 1’s amide group may reduce solubility but enhance bioavailability .
- Metabolic Stability : The methylthio group in the target compound could slow oxidative metabolism compared to Analog 2’s simpler side chain. Analog 1’s p-tolyl group may resist cytochrome P450-mediated degradation .
- Target Binding: The bromophenyl-furan system in the target compound may offer dual binding modes (halogen and π interactions) absent in Analog 2’s benzylidene or Analog 1’s non-halogenated structure .
Q & A
Q. What advanced chromatographic methods improve separation of stereoisomers or degradants?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol with 0.1% TFA) for enantiomer resolution.
- UHPLC-MS : Acquity BEH C18 column (1.7 µm particles) coupled with Q-TOF for degradant identification.
- Method validation : Assess linearity (R² > 0.99), LOD/LOQ, and intra-day precision (<2% RSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
